N-(DIPHENYLMETHYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE
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Overview
Description
N-(DIPHENYLMETHYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE is an organic compound with the molecular formula C24H24N2O2 and a molecular weight of 372.5 g/mol. It is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(DIPHENYLMETHYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE typically involves the reaction of benzhydryl chloride with 4-aminobenzamide in the presence of a base such as triethylamine. The resulting intermediate is then reacted with isobutyryl chloride to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(DIPHENYLMETHYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and benzamide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or benzamides.
Scientific Research Applications
N-(DIPHENYLMETHYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, although it is not used therapeutically.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(DIPHENYLMETHYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N-benzhydryl-4-(acetylamino)benzamide
- N-benzhydryl-4-(propionylamino)benzamide
- N-benzhydryl-4-(butyrylamino)benzamide
Uniqueness
N-(DIPHENYLMETHYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE is unique due to its specific isobutyrylamino functional group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C24H24N2O2 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-benzhydryl-4-(2-methylpropanoylamino)benzamide |
InChI |
InChI=1S/C24H24N2O2/c1-17(2)23(27)25-21-15-13-20(14-16-21)24(28)26-22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-17,22H,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
ZTVBQYNVOAVZOL-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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